1'-benzyl-[1,4'-bipiperidine]-3-ol
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Overview
Description
1'-benzyl-[1,4'-bipiperidine]-3-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1'-benzyl-[1,4'-bipiperidine]-3-ol typically involves the reaction of 1-benzylpiperidin-4-one with appropriate reagents to introduce the hydroxyl group at the 3-position. One common method involves the reduction of 1-benzylpiperidin-4-one using sodium borohydride (NaBH4) in a suitable solvent such as ethanol or tetrahydrofuran (THF). The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1'-benzyl-[1,4'-bipiperidine]-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 1-benzylpiperidin-4-one.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of substituted piperidine derivatives with different functional groups.
Scientific Research Applications
1'-benzyl-[1,4'-bipiperidine]-3-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an analgesic.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1'-benzyl-[1,4'-bipiperidine]-3-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidin-4-one: A precursor in the synthesis of 1'-benzyl-[1,4'-bipiperidine]-3-ol.
1-Benzyl-4-hydroxypiperidine: A structurally similar compound with different functional groups.
N′-(1-Benzylpiperidin-4-yl)acetohydrazide: Another derivative with potential biological activity.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its hydroxyl group at the 3-position and benzyl group at the 1-position confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c20-17-7-4-10-19(14-17)16-8-11-18(12-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,20H,4,7-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGZIJKFINXDTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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